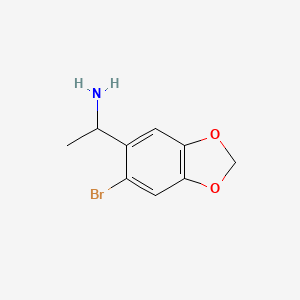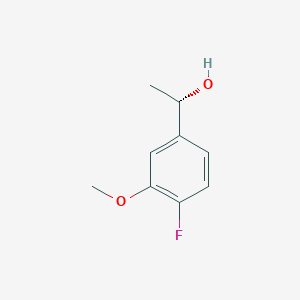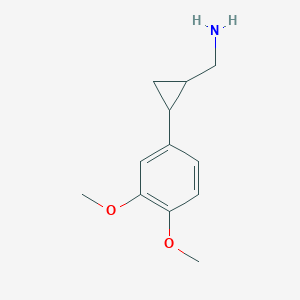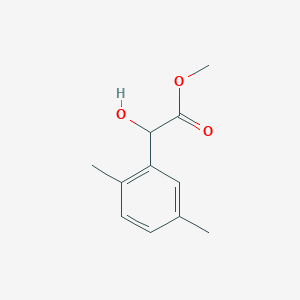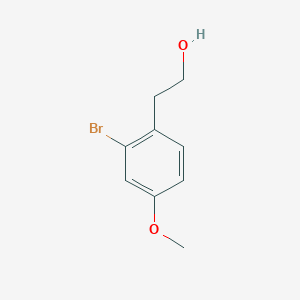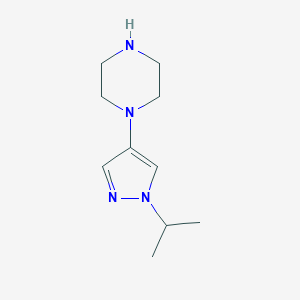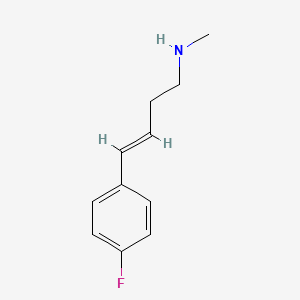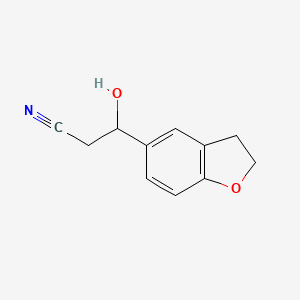
3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile is a chemical compound that features a benzofuran ring fused with a nitrile group and a hydroxyl group. Benzofurans are a class of heterocyclic compounds widely found in nature and have been the focus of extensive research due to their diverse biological activities
Métodos De Preparación
The synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile typically involves a multi-step reaction sequenceThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the desired product quality.
Análisis De Reacciones Químicas
3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under specific conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure suggests potential biological activities, making it a candidate for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The nitrile and hydroxyl groups may also play a role in the compound’s binding affinity and specificity . Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile can be compared with other benzofuran derivatives, such as:
5-MAPDB (1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine): This compound has similar structural features but different functional groups, leading to distinct biological activities.
Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate: Another benzofuran derivative with different substituents, used in various chemical and biological applications.
Propiedades
Fórmula molecular |
C11H11NO2 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C11H11NO2/c12-5-3-10(13)8-1-2-11-9(7-8)4-6-14-11/h1-2,7,10,13H,3-4,6H2 |
Clave InChI |
LWGSYEBXSIHNIY-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C1C=C(C=C2)C(CC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


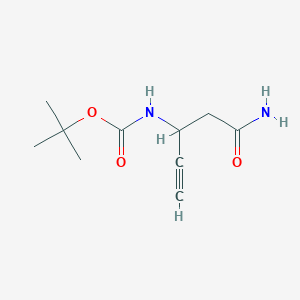
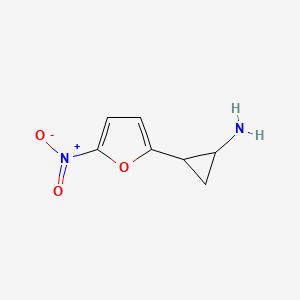
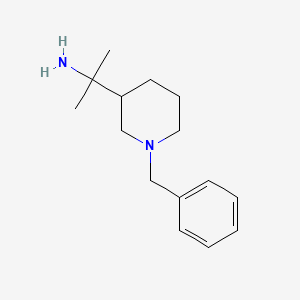
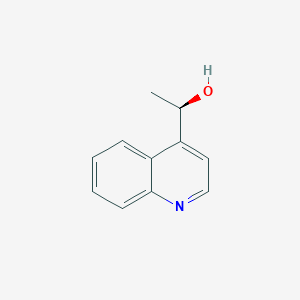
![1-[(pyrrolidin-3-yl)methyl]-1H-pyrazoledihydrochloride](/img/structure/B13601785.png)
![1-(Benzo[d]thiazol-2-yl)cyclopentan-1-amine](/img/structure/B13601787.png)

